2-Iodo-3-methyl-5-(trifluoromethyl)phenol 2-Iodo-3-methyl-5-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18733713
InChI: InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3
SMILES:
Molecular Formula: C8H6F3IO
Molecular Weight: 302.03 g/mol

2-Iodo-3-methyl-5-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC18733713

Molecular Formula: C8H6F3IO

Molecular Weight: 302.03 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-3-methyl-5-(trifluoromethyl)phenol -

Specification

Molecular Formula C8H6F3IO
Molecular Weight 302.03 g/mol
IUPAC Name 2-iodo-3-methyl-5-(trifluoromethyl)phenol
Standard InChI InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3
Standard InChI Key ZWLIZCSTDUPRKB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1I)O)C(F)(F)F

Introduction

2-Iodo-3-methyl-5-(trifluoromethyl)phenol is an organic compound characterized by its unique structure, which includes a phenolic ring substituted with iodine, a methyl group, and a trifluoromethyl group. Its molecular formula is often reported as C8H6F3IO, indicating the presence of three fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring. This compound belongs to a larger class of halogenated phenols, which exhibit interesting chemical and biological properties.

Synthesis Methods

The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol typically involves multiple steps, including the introduction of iodine and trifluoromethyl groups into a phenolic framework. Protective group strategies are often employed to prevent unwanted reactions at other functional sites on the aromatic ring. The use of triethylamine as a solvent can facilitate the reaction by stabilizing intermediates and promoting nucleophilic substitution reactions.

Biological Activities

2-Iodo-3-methyl-5-(trifluoromethyl)phenol has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. The trifluoromethyl group contributes to increased bioavailability and interaction with biological targets. Preliminary research suggests that this compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.

Applications and Future Research Directions

This compound finds applications in various scientific fields due to its unique combination of functional groups. Ongoing studies focus on its interactions with biological systems, particularly its potential effects on metabolic processes and pathways related to inflammation and microbial resistance. Further research is needed to clarify these interactions and their implications for health and disease.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Iodo-3-methyl-5-(trifluoromethyl)phenol, each with unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Iodo-4-methylphenolIodine substitution on a methyl-substituted phenolLacks trifluoromethyl group
3-Methyl-4-(trifluoromethyl)phenolTrifluoromethyl substitution on a different positionNo iodine substitution
4-Iodo-2-(trifluoromethyl)phenolSimilar halogen and trifluoromethyl groupsDifferent positioning of substituents
2-Nitro-3-methylphenolNitro group instead of trifluoromethylDifferent electronic properties due to nitro group

These comparisons highlight the distinctiveness of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol in terms of its specific combination of substituents, influencing its reactivity and potential applications.

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